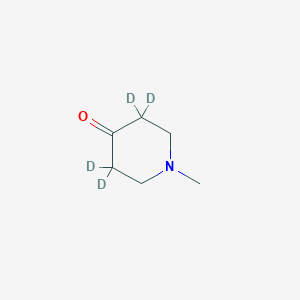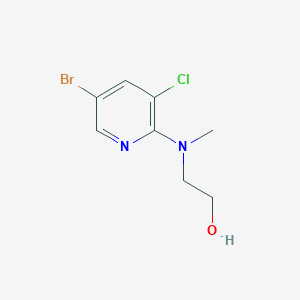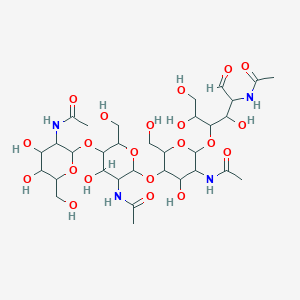
1-Bromo-4,5-dichloro-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4,5-dichloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrCl2O and a molecular weight of 283.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Bromo-4,5-dichloro-2-isopropoxybenzene typically involves the bromination and chlorination of 2-isopropoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4,5-dichloro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium carbonate, dioxane, and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4,5-dichloro-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
The mechanism of action of 1-Bromo-4,5-dichloro-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The isopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Bromo-4,5-dichloro-2-isopropoxybenzene can be compared with similar compounds such as:
1-Bromo-3,5-dichloro-2-isopropoxybenzene: This compound has a similar structure but with different positions of the chlorine atoms.
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Another similar compound with variations in the positions of the bromine and chlorine atoms.
2,4-dichloro-1-isopropoxybenzene: Lacks the bromine atom but has similar chlorination and isopropoxy groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.
Propriétés
Formule moléculaire |
C9H9BrCl2O |
|---|---|
Poids moléculaire |
283.97 g/mol |
Nom IUPAC |
1-bromo-4,5-dichloro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3 |
Clé InChI |
LPQXZCXSYDOOPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)




![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)


